Gabaculine

Description

Structure

3D Structure

Properties

CAS No. |

87980-11-8 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

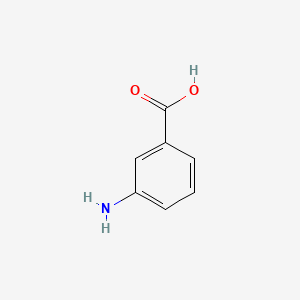

IUPAC Name |

(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid |

InChI |

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |

InChI Key |

KFNRJXCQEJIBER-ZCFIWIBFSA-N |

Isomeric SMILES |

C1[C@@H](C=CC=C1C(=O)O)N |

Canonical SMILES |

C1C(C=CC=C1C(=O)[O-])[NH3+] |

boiling_point |

352.55 °C. @ 760.00 mm Hg (est) |

melting_point |

173 °C |

physical_description |

Solid; [Merck Index] Solid |

Related CAS |

26373-80-8 17264-94-7 (mono-hydrochloride salt) |

solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) 5.9 mg/mL at 15 °C |

vapor_pressure |

0.000278 [mmHg] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The hydrogenation of 3-nitrobenzoic acid proceeds via a two-step mechanism:

-

Salt Formation : The nitro compound is dissolved in a basic aqueous solution (e.g., NaOH) to form a sodium salt, enhancing solubility and reactivity.

-

Hydrogenation : The salt undergoes reduction in the presence of a catalyst (e.g., 6504K nickel, Raney nickel) under high-pressure hydrogen (1.0–2.0 MPa) and elevated temperatures (80–125°C).

Critical Parameters:

-

Catalyst Selection : Nickel-based catalysts, particularly 6504K nickel, achieve >95% yield due to high surface area and stability under acidic conditions.

-

Solvent System : Pure water is preferred for its environmental and economic benefits, though ethanol or methanol may enhance reaction rates.

-

Post-Treatment : The reduced product is acidified to pH 5.4 using hydrochloric acid, precipitating 3AB with minimal impurities.

Industrial Scalability and Challenges

This method’s scalability is evidenced by batch processes in autoclaves, but challenges include catalyst deactivation and energy-intensive pressure requirements. Innovations in continuous-flow reactors could mitigate these limitations.

Microbial Biosynthesis via Engineered Escherichia coli

Recent advances in metabolic engineering have enabled the de novo biosynthesis of 3AB from glucose, circumventing traditional chemical routes.

Pathway Engineering

The heterologous pathway in E. coli involves:

Co-Culture Optimization:

A dual-strain co-culture system partitions the pathway:

Scientific Research Applications

Pharmaceutical Applications

3-ABA has been investigated for its role in pharmaceutical formulations and drug development. One significant study involved the co-crystallization of 3-ABA with nitrofurantoin (NF), an antibiotic. The interaction between NF and 3-ABA was characterized using infrared (IR) spectroscopy, Raman spectroscopy, and solid-state NMR techniques. The formation of hydrogen bonds between the molecules was confirmed, enhancing the stability and reactivity of the resulting co-crystal, NF–3ABA . This co-crystal exhibited improved pharmacological properties compared to its individual components.

Table 1: Properties of NF–3ABA Co-Crystal

| Property | Value |

|---|---|

| Stability | Enhanced |

| Reactivity | Increased |

| Hydrogen Bonding | Moderate strength |

Electrochemical Sensors

Another promising application of 3-ABA is in the development of electrochemical sensors. Research has shown that oligomers of electrochemically oxidized 3-ABA can be used to modify electrodes for detecting new psychoactive substances (NPSs). These modified electrodes demonstrated improved selectivity and sensitivity in biological samples such as blood serum and urine . The electrochemical properties were analyzed using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), confirming the effectiveness of 3-ABA in sensor technology.

Table 2: Electrochemical Properties of o-3ABA/G/SPE

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | Improved |

| Selectivity | High |

| Sample Types | Blood, Urine |

Biosynthesis and Metabolic Engineering

In metabolic engineering, 3-ABA serves as a critical building block for synthesizing various compounds. A notable study established a microbial biosynthetic system using Escherichia coli to produce 3-ABA from glucose. By engineering a co-culture system, researchers achieved a significant increase in production yield—up to 48 mg/L—demonstrating the potential for industrial applications . This method highlights the versatility of 3-ABA in biotechnological processes.

Material Science

In material science, poly(3-aminobenzoic acid) has been synthesized and studied for its electrocatalytic properties, particularly in hydrogen evolution reactions (HER). A composite material combining poly(3-ABA) with cobalt zeolitic frameworks showed enhanced electrocatalytic activity due to increased electron density and active sites . This application underscores the potential of 3-ABA derivatives in energy conversion technologies.

Table 3: Electrocatalytic Performance of PABA/CoZIF Composite

| Parameter | Value |

|---|---|

| Tafel Slope | 68.35 mV dec⁻¹ |

| Stability | Good |

| Application | Hydrogen Production |

Mechanism of Action

The mechanism of action of 3-aminobenzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of poly (ADP-ribose) polymerases, which are enzymes involved in DNA repair mechanisms. This inhibition can lead to the accumulation of DNA damage, making it a potential lead in cancer drug therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Stability

3-ABA is compared with its structural isomers, 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid (PABA):

Key findings:

- Stability : 3-ABA is thermodynamically less stable than its isomers by ~13 kJ/mol due to unfavorable intramolecular interactions .

- Electronic Properties : Higher HOMO energy levels in 3-ABA and 2-ABA facilitate electron transfer, reducing fluorescence quantum yields in fluorescein derivatives compared to 4-ABA .

Chemical Reactivity and Solvent Effects

- Solvent Interactions: In non-protic solvents (e.g., DMSO), 3-ABA exhibits a slight red-shift in absorption spectra due to general solvent effects. In protic solvents (e.g., water), absorption blue-shifts with increased Stokes displacement (up to 90 nm), attributed to hydrogen-bonding interactions .

| Solvent Type | Absorption Shift | Stokes Displacement |

|---|---|---|

| Non-protic (e.g., DMSO) | Red-shift (~5 nm) | Minimal change |

| Protic (e.g., H₂O) | Blue-shift (~10 nm) | Up to 90 nm |

2.3.1. Enzyme Inhibition

3-ABA derivatives show distinct inhibitory profiles compared to related compounds:

Key findings:

- 3-ABA derivatives exhibit superior selectivity for AKR1C3 (a cancer-associated enzyme) over 5-aminosalicylic acid .

- Unlike 3-aminobenzamide, 3-ABA lacks poly(ADP-ribose) polymerase inhibition but retains antipromotion activity in tumor models .

Chemical Reactions Analysis

Cocrystallization and Hydrogen Bonding

3-ABA forms cocrystals with antibiotics like nitrofurantoin (NF) through N–H⋯O and O–H⋯O hydrogen bonds . Structural analyses (IR, Raman, CP-MAS 13C NMR) confirm interactions between the amino group of 3-ABA and the carbonyl of NF, as well as the carboxylic acid group of 3-ABA and NF’s imide N–H . Quantum calculations (wB97X-D functional) and QTAIM analysis reveal moderate hydrogen bond strengths (electron density: 0.008–0.015 a.u.), stabilizing the cocrystal lattice .

| Interaction Type | Bond Length (Å) | Electron Density (a.u.) |

|---|---|---|

| N–H⋯O (NF–3ABA) | 1.85 | 0.015 |

| O–H⋯O (3ABA–NF) | 1.68 | 0.008 |

Acylation and Alkylation

The amino group undergoes acylation with chloroformates or acyl chlorides to produce carbamate intermediates, which are pivotal in synthesizing tertiary amines and quaternary ammonium salts . Alkylation with methyl iodide forms derivatives like N,N-dimethyl-3-aminobenzoic acid, a precursor for azo dyes .

Schiff Base Formation

3-ABA reacts with aldehydes/ketones under acidic conditions (HCl/MeOH) to form Schiff bases , which serve as ligands in coordination chemistry. For example, condensation with aromatic aldehydes yields imine-linked derivatives .

Biodegradation Pathways

Comamonas sp. QT12 degrades 3-ABA via the mab gene cluster , upregulating 624 proteins during catabolism. Key enzymes include deaminases (Orf7) and hydrolases (Orf9), which convert intermediates like cis-ACOHDA into fumaric acid and pyruvate . Knockout studies (Δorf7, Δorf9) show redundancy in degradation pathways, suggesting alternative enzymatic routes .

| Proteomic Changes | Details |

|---|---|

| Upregulated Proteins | 239 (e.g., dioxygenases, hydrolases) |

| Downregulated Proteins | 124 (e.g., citrate synthase) |

| Unique to 3-ABA Degradation | 624 (including mab cluster proteins) |

Steric and Electronic Effects on Reactivity

Cryo-EM structures reveal that 3-ABA’s rigid aromatic backbone sterically obstructs ribosomal peptide bond formation by preventing U2506 nucleotide rotation, a critical step in the induced fit mechanism . The nucleophilic amine remains >6 Å from the P-site carbonyl carbon, reducing amide bond formation efficiency .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 3-aminobenzoic acid?

- Methodology : 3-ABA is typically synthesized via catalytic hydrogenation of 3-nitrobenzoic acid using palladium on carbon (Pd/C) or other transition metal catalysts under hydrogen gas. Post-synthesis purification involves recrystallization from hot water or ethanol to remove unreacted precursors and byproducts. Characterization is performed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and structure .

Q. How does the solubility of 3-ABA vary across organic solvents, and what experimental conditions optimize its dissolution?

- Methodology : According to IUPAC-NIST data, 3-ABA exhibits limited solubility in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Solubility in alcohols (e.g., methanol, ethanol) increases with temperature. For experimental workflows, pre-dissolving 3-ABA in heated DMSO (60–80°C) followed by dilution in aqueous buffers is recommended for biological assays .

Q. Which spectroscopic techniques are most effective for characterizing 3-ABA and its derivatives?

- Methodology : High-resolution NMR (¹H and ¹³C) is critical for structural elucidation, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carboxylic acid and amine). Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are used for purity assessment and quantification. X-ray diffraction (XRD) may be employed for crystallographic studies .

Advanced Research Questions

Q. How can 3-ABA be functionalized for electrochemical sensing applications?

- Methodology : Electrochemical oxidation of 3-ABA on graphite electrodes forms zwitterionic oligomers, which are characterized via cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). Scanning electron microscopy (SEM) and Raman spectroscopy validate surface morphology and molecular structure. These modified electrodes detect new psychoactive substances (NPSs) like butylone in oral fluid samples with high selectivity .

Q. What role does 3-ABA play in modulating gut microbial communities and intestinal barrier function?

- Methodology : In ulcerative colitis (UC) research, fecal 3-ABA levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Metagenomic analysis (16S rRNA sequencing) links reduced 3-ABA degradation to dysbiosis in UC patients. In vitro models (e.g., Caco-2 cell monolayers) assess 3-ABA’s impact on tight junction proteins (e.g., occludin) via immunofluorescence and Western blot .

Q. What strategies enhance the catalytic performance of 3-ABA-based polymers in energy applications?

- Methodology : Poly(3-aminobenzoic acid) composites with cobalt zeolitic benzimidazolate frameworks (ZIF-67) are synthesized via in-situ polymerization. X-ray photoelectron spectroscopy (XPS) and Brunauer-Emmett-Teller (BET) analysis confirm structural integration and surface area. These composites exhibit enhanced hydrogen evolution reaction (HER) activity in electrochemical water splitting, measured via Tafel plots and chronopotentiometry .

Safety and Handling

Q. What are the key safety considerations when handling 3-ABA in laboratory settings?

- Methodology : 3-ABA may cause respiratory irritation upon inhalation. Use fume hoods and personal protective equipment (PPE) during handling. Toxicity studies indicate no carcinogenic classification (IARC), but prolonged exposure risks require mitigation via regular air quality monitoring and adherence to OSHA guidelines .

Analytical Method Development

Q. How can 3-ABA be quantified in complex biological matrices?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) is optimized using a C18 column and mobile phase (acetonitrile:water with 0.1% trifluoroacetic acid). For trace analysis, derivatization with 2-aminopyridine enhances sensitivity in LC-MS workflows, achieving detection limits below 1 ng/mL .

Contradictions and Data Gaps

Q. How should researchers address discrepancies in reported solubility data for 3-ABA?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.